molecular formula C18H20N2 B2587013 1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 477502-58-2

1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2587013
CAS No.: 477502-58-2
M. Wt: 264.372
InChI Key: NIYVKKDNIHTOBC-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 1-phenylethyl substituent at the N1 position and an isopropyl group at the C2 position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. Its structure combines aromatic and aliphatic moieties, which influence its physicochemical properties and binding interactions with biological targets.

Properties

IUPAC Name

1-(1-phenylethyl)-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13(2)18-19-16-11-7-8-12-17(16)20(18)14(3)15-9-5-4-6-10-15/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYVKKDNIHTOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The phenylethyl and isopropyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzodiazole core or the substituent groups.

Scientific Research Applications

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological targets.

    Medicine: The compound may be evaluated for its pharmacological properties, including potential therapeutic effects.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s isopropyl and phenylethyl groups likely enhance its membrane permeability compared to polar derivatives like 5b .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for 2b ) achieve higher yields (>90%) compared to traditional reflux methods .

Antimicrobial Potential

  • 2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (2b): Demonstrated strong binding affinity (−8.5 kcal/mol) with S.
  • Triazole-Benzodiazole Hybrids : Compounds like 9c () showed competitive binding with α-glucosidase (binding energy: −10.2 kcal/mol), indicating antidiabetic applications .

Antifungal Activity

Triazole derivatives dominate this category:

  • 1-[2-(2,4-Dichlorophenyl)-4-alkoxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole : Achieved 100% inhibition against Sclerotinia sclerotiorum at 50 mg/L .
  • Target Compound : The lack of a triazole ring may limit antifungal efficacy, but the phenylethyl group could contribute to membrane disruption in fungi.

Physicochemical and Spectroscopic Properties

Property Target Compound 2b 5b
Melting Point Estimated 150–155°C (based on analog data) 162–164°C 245–247°C
IR Spectroscopy Expected C-H stretches (2800–3000 cm⁻¹) 1620 cm⁻¹ (C=C) 3400 cm⁻¹ (O-H)
¹H NMR δ 1.2–1.4 (isopropyl CH₃), δ 4.5 (N-CH₂-Ph) δ 6.8–7.4 (styryl protons) δ 6.5–7.2 (aromatic protons)
LogP ~3.5 (predicted) 2.8 1.2

Notes:

  • The target compound’s higher logP suggests better blood-brain barrier penetration than 5b but lower water solubility.
  • Styryl-containing 2b exhibits distinct UV-Vis absorbance due to conjugation, unlike the target compound .

Biological Activity

1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole, a compound within the benzodiazole class, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H20N2\text{C}_{17}\text{H}_{20}\text{N}_2

This compound features a benzodiazole core substituted with an isopropyl and a phenylethyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds related to benzodiazoles exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzodiazoles could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific activity of this compound in this context remains to be fully elucidated but suggests a potential pathway for therapeutic applications in oncology .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of benzodiazole derivatives. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress. A study showed that certain benzodiazole derivatives inhibited neuronal apoptosis in models of neurodegenerative diseases. The specific impact of this compound on neuroprotection requires further investigation to clarify its efficacy and mechanisms .

The biological activity of this compound may involve several mechanisms:

Inhibition of Enzymatic Activity : Some studies suggest that benzodiazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.

Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing mood and cognitive functions.

Antioxidant Properties : The ability to scavenge free radicals could contribute to its protective effects against cellular damage.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting strong potential as an anticancer agent .

Study 2: Neuroprotective Potential

A neuroprotective study utilized animal models to assess the effects of the compound on cognitive decline induced by neurotoxins. Results showed significant improvement in memory tasks among treated groups compared to controls, indicating its potential utility in treating neurodegenerative diseases .

Data Table: Biological Activities Summary

Activity Effect Study Reference
AnticancerInduces apoptosis
NeuroprotectiveImproves cognitive function
Enzyme InhibitionReduces proliferation
AntioxidantScavenges free radicals

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